Cas no 161467-85-2 ([4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone)
![[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone structure](https://www.kuujia.com/scimg/cas/161467-85-2x500.png)
[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone Chemical and Physical Properties
Names and Identifiers
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- SR-01000631085-1
- Oprea1_216620
- BRD-K53335740-001-02-2
- HMS1442N20
- CCG-40978
- EN300-18138629
- IDI1_015565
- BRD-K53335740-001-01-4
- CHEMBL1822271
- 4-(4-benzoylpiperazin-1-yl)-7-chloroquinoline
- Maybridge3_004178
- AKOS000425318
- [4-(7-chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone
- SCHEMBL9977994
- 161467-85-2
- [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone
-
- Inchi: 1S/C20H18ClN3O/c21-16-6-7-17-18(14-16)22-9-8-19(17)23-10-12-24(13-11-23)20(25)15-4-2-1-3-5-15/h1-9,14H,10-13H2
- InChI Key: NCLNQTSRRWZTOU-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C=1)=NC=CC=2N1CCN(C(C2C=CC=CC=2)=O)CC1
Computed Properties
- Exact Mass: 351.1138399g/mol
- Monoisotopic Mass: 351.1138399g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 460
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.4Ų
- XLogP3: 3.9
[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18138629-0.05g |
161467-85-2 | 0.05g |
$148.0 | 2023-09-19 |
[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone Related Literature
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
Additional information on [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone
Comprehensive Analysis of [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone (CAS No. 161467-85-2)
The compound [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone (CAS No. 161467-85-2) is a quinoline-derived molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a chloroquinoline core linked to a piperazine and phenylmethanone moiety, makes it a subject of interest for drug discovery and medicinal chemistry. Researchers are increasingly exploring its applications in targeting specific enzyme pathways and receptor interactions, aligning with current trends in precision medicine and personalized therapeutics.
In recent years, the scientific community has shown growing interest in heterocyclic compounds like [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone due to their versatility in drug design. This compound’s chloroquinoline scaffold is particularly noteworthy, as similar structures have been investigated for their bioactive properties. With the rise of AI-driven drug discovery, computational studies have highlighted its potential binding affinities, making it a candidate for further experimental validation. Questions such as "What are the biological targets of quinoline derivatives?" or "How does piperazine enhance drug bioavailability?" are frequently searched, reflecting user curiosity about its mechanisms.
The piperazine ring in [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone contributes to its pharmacokinetic profile, improving solubility and membrane permeability—a critical factor in oral drug development. This aligns with industry demands for small-molecule therapeutics with enhanced ADME properties (Absorption, Distribution, Metabolism, Excretion). Additionally, the phenylmethanone group offers opportunities for structural modifications, enabling researchers to optimize drug-likeness and target selectivity.
Current research trends emphasize the role of [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone in addressing undruggable targets, such as protein-protein interactions. Its modular design allows for scaffold hopping, a strategy popular in fragment-based drug discovery. Searches like "How to optimize quinoline-based compounds for CNS penetration?" or "Piperazine derivatives in neurodegenerative diseases" underscore its relevance in tackling complex disorders. The compound’s SAR (Structure-Activity Relationship) data is also a focal point for medicinal chemists aiming to balance potency and safety.
From a synthetic perspective, [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone exemplifies advancements in green chemistry. Modern protocols focus on catalyst-free reactions and microwave-assisted synthesis to reduce environmental impact—a topic gaining traction in sustainable pharma. Laboratories are increasingly adopting these methods to meet regulatory standards while maintaining yield efficiency. Queries like "Eco-friendly synthesis of chloroquinoline derivatives" highlight this shift toward sustainability.
In conclusion, [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone (CAS No. 161467-85-2) represents a multifaceted tool for drug development and chemical biology. Its integration into high-throughput screening libraries and computational modeling platforms underscores its value in modern research. By addressing both mechanistic insights and practical applications, this compound continues to inspire innovation across the life sciences.
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